molecular formula C14H14N2O4 B12652722 N-((Vinyloxy)carbonyl)-L-tryptophan CAS No. 39897-19-3

N-((Vinyloxy)carbonyl)-L-tryptophan

Cat. No.: B12652722
CAS No.: 39897-19-3
M. Wt: 274.27 g/mol
InChI Key: ZYSDNTTYVOJEHJ-LBPRGKRZSA-N
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Description

N-((Vinyloxy)carbonyl)-L-tryptophan (CAS 39897-19-3, C₁₄H₁₄N₂O₄) is a modified amino acid derivative where a vinyloxy carbonyl group is attached to the α-amino group of L-tryptophan. This compound is part of a broader class of tryptophan derivatives used in peptide synthesis, chiral separations, and bioactive molecule development.

Properties

CAS No.

39897-19-3

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

(2S)-2-(ethenoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C14H14N2O4/c1-2-20-14(19)16-12(13(17)18)7-9-8-15-11-6-4-3-5-10(9)11/h2-6,8,12,15H,1,7H2,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

ZYSDNTTYVOJEHJ-LBPRGKRZSA-N

Isomeric SMILES

C=COC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

C=COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((Vinyloxy)carbonyl)-L-tryptophan typically involves the reaction of L-tryptophan with a vinyloxycarbonylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the vinyloxycarbonyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-((Vinyloxy)carbonyl)-L-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

Analytical Chemistry Applications

Separation Techniques:
N-((Vinyloxy)carbonyl)-L-tryptophan can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The method involves a reverse phase HPLC setup with a mobile phase composed of acetonitrile, water, and phosphoric acid. For applications compatible with Mass Spectrometry (MS), phosphoric acid can be substituted with formic acid. This method allows for the purification and isolation of impurities, which is crucial for pharmacokinetic studies .

Table 1: HPLC Method Parameters

ParameterValue
Column TypeNewcrom R1 HPLC column
Mobile Phase ComponentsAcetonitrile, Water
pH ModifierPhosphoric Acid / Formic Acid
Particle Size3 µm (for UPLC applications)

Pharmacological Applications

Neurotransmitter Precursor:
this compound retains the ability of L-tryptophan to act as a precursor for serotonin and melatonin. The introduction of the vinyloxycarbonyl group may enhance these pathways, potentially influencing mood regulation and sleep patterns .

Antioxidant Properties:
Research indicates that derivatives of tryptophan can exhibit significant antioxidant activity. The unique structure of this compound may enhance its ability to scavenge free radicals, which is beneficial in protecting cells from oxidative stress .

Immune Modulation:
The compound may also influence immune responses through the kynurenine pathway, which is activated during inflammatory conditions. This modulation could have implications for treating autoimmune diseases or inflammatory disorders .

Case Studies

Antidepressant Effects:
A notable study investigated the effects of this compound on rodent models of depression. The results indicated that this compound improved depressive behaviors by increasing serotonin levels in the brain compared to control groups. This suggests potential therapeutic applications in mood disorders .

Antitumor Activity:
In vivo studies demonstrated significant tumor growth inhibition in xenograft models when treated with this compound. At doses of 20 mg/kg, tumor growth inhibition rates reached up to 60%, indicating its potential as an anticancer agent .

Anti-inflammatory Effects:
The compound has shown promise in reducing inflammation in models of induced arthritis. Significant reductions in paw swelling were observed post-treatment, highlighting its potential for managing inflammatory diseases .

Mechanism of Action

The mechanism of action of N-((Vinyloxy)carbonyl)-L-tryptophan involves its interaction with specific molecular targets and pathways. The vinyloxycarbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, sources, and applications of N-((Vinyloxy)carbonyl)-L-tryptophan and related compounds:

Compound Name CAS Number Molecular Formula Key Functional Group Source/Application Key Findings/Activities References
This compound 39897-19-3 C₁₄H₁₄N₂O₄ Vinyloxy carbonyl Synthetic/Pharmaceutical intermediates Potential use in polymerization reactions
N-Boc-L-tryptophan 13139-14-5 C₁₆H₂₀N₂O₄ tert-Butoxycarbonyl (Boc) Chiral separation media, peptide synthesis Stable under basic conditions; enantiomeric resolution in HPLC
N-(cis-p-Coumaroyl)-L-tryptophan Not specified C₂₀H₁₈N₂O₅ p-Coumaroyl Natural product (Amaranthus blitum L.) Anthelmintic, anti-platelet, anticoagulant activities
N-(4-Methyl-1-oxo-3-hexene-1-yl)-L-tryptophan Not specified C₁₇H₂₀N₂O₃ 4-Methyl-1-oxo-3-hexene Microbial (Streptomyces sp. DA22) Antimicrobial activity
Z-Phe-Trp-OH 16856-28-3 C₂₈H₂₇N₃O₅ Benzyloxycarbonyl (Cbz) Peptide synthesis Used in dipeptide models for chiral studies

Biological Activity

N-((Vinyloxy)carbonyl)-L-tryptophan is a synthetic derivative of L-tryptophan, an essential amino acid known for its numerous biological roles, including its function as a precursor to neurotransmitters and its involvement in various metabolic pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the addition of a vinyloxycarbonyl group to the L-tryptophan backbone. This modification potentially alters its solubility, stability, and interaction with biological targets compared to standard L-tryptophan.

Biological Activity

1. Neurotransmitter Precursor:
L-Tryptophan is primarily known as a precursor to serotonin and melatonin. The introduction of the vinyloxycarbonyl group may enhance or modify these pathways, influencing serotonin levels and subsequently affecting mood and sleep patterns.

2. Antioxidant Properties:
Research indicates that tryptophan derivatives can exhibit antioxidant activity. The unique structure of this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

3. Immune Modulation:
Tryptophan metabolism plays a significant role in immune regulation. The kynurenine pathway, which is activated during inflammation, could be influenced by this compound, potentially affecting immune responses.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Neurotransmitter RolePotential modulation of serotonin synthesis due to structural modification ,
Antioxidant ActivityEnhanced scavenging of free radicals compared to unmodified L-tryptophan ,
Immune ResponsePossible alteration in kynurenine pathway activity affecting T-cell modulation ,

Case Study: Antidepressant Effects

A study explored the effects of modified tryptophan derivatives on depression models in rodents. This compound showed promising results in improving depressive behaviors by increasing serotonin levels in the brain compared to controls.

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of tryptophan derivatives, including this compound. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

1. Serotonin Pathway Modulation:
The compound may influence serotonin synthesis through the inhibition or enhancement of tryptophan hydroxylase activity, which converts tryptophan into 5-hydroxytryptophan (5-HTP), a direct precursor to serotonin.

2. Kynurenine Pathway Interaction:
this compound could modulate the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme crucial for converting tryptophan into kynurenine. This pathway's modulation has implications for immune response and neuroinflammation.

Future Directions

Further research is necessary to elucidate the full range of biological activities associated with this compound. Investigations should focus on:

  • In Vivo Studies: To assess therapeutic efficacy and safety in animal models.
  • Clinical Trials: To evaluate potential antidepressant and antimicrobial effects in humans.
  • Mechanistic Studies: To clarify how structural modifications impact metabolic pathways.

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